molecular formula C20H16N2O3 B4956290 N-(2-METHYL-4-NITROPHENYL)-1,1'-BIPHENYL-4-CARBOXAMIDE

N-(2-METHYL-4-NITROPHENYL)-1,1'-BIPHENYL-4-CARBOXAMIDE

Cat. No.: B4956290
M. Wt: 332.4 g/mol
InChI Key: BKNQVSBDAWQHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with a 2-methyl-4-nitrophenyl substituent

Preparation Methods

The synthesis of N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 2-methyl-4-nitroaniline with biphenyl-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE can be compared with similar compounds such as:

    N-(2-Methyl-4-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a biphenyl carboxamide group.

    2-Methyl-4-nitrophenyl isocyanate: This compound contains an isocyanate group instead of a carboxamide group.

    2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: This compound has a carbamate group and an additional nitrophenyl substituent.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-13-18(22(24)25)11-12-19(14)21-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNQVSBDAWQHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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